molecular formula C8H17N3O2 B11723255 Ethyl 4-hydrazinylpiperidine-1-carboxylate

Ethyl 4-hydrazinylpiperidine-1-carboxylate

Cat. No.: B11723255
M. Wt: 187.24 g/mol
InChI Key: GCZVAOVFDONGFZ-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinylpiperidine-1-carboxylate (CAS 693287-94-4, molecular formula C₈H₁₇N₃O₂, molecular weight 187.24 g/mol) is a piperidine derivative functionalized with a hydrazinyl group and an ethyl carbamate moiety. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The hydrazinyl group enables reactivity in condensation and cyclization reactions, making it valuable for constructing heterocyclic frameworks.

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 4-hydrazinylpiperidine-1-carboxylate

InChI

InChI=1S/C8H17N3O2/c1-2-13-8(12)11-5-3-7(10-9)4-6-11/h7,10H,2-6,9H2,1H3

InChI Key

GCZVAOVFDONGFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of the oxo compound using zinc in acetic acid, followed by condensation with hydrazine hydrate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of Ethyl 4-hydrazinylpiperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydrazinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-hydrazinylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound may induce oxidative stress by generating reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

tert-Butyl 4-Hydrazinylpiperidine-1-Carboxylate Oxalate

  • CAS : 2108550-78-1
  • Molecular Formula : C₁₂H₂₃N₃O₆
  • Molecular Weight : 305.33 g/mol
  • Key Differences :
    • The tert-butyl carbamate group enhances steric protection of the piperidine nitrogen, improving stability under acidic conditions compared to the ethyl ester .
    • The oxalate counterion increases water solubility, facilitating purification in synthetic workflows.
  • Applications : Used as a protected intermediate in peptide synthesis and medicinal chemistry due to its acid-labile tert-butyloxycarbonyl (Boc) group .

Benzyl 4-Hydrazinylpiperidine-1-Carboxylate

  • CAS : 280111-50-4
  • Molecular Formula : C₁₃H₁₇N₃O₂ (base structure)
  • Key Differences: The benzyl group introduces significant lipophilicity, enhancing membrane permeability in biological systems compared to ethyl or tert-butyl derivatives . The benzyloxycarbonyl (Cbz) group is cleaved under hydrogenolytic conditions, offering orthogonal protection strategies.
  • Applications : Common in peptide synthesis and as a precursor for hydrazone-based prodrugs .

Ethyl 4-Hydroxypiperidine-1-Carboxylate

  • CAS : 65214-82-6
  • Molecular Formula: C₈H₁₅NO₃
  • Key Differences :
    • Replaces the hydrazinyl group with a hydroxyl group, enabling hydrogen bonding but reducing nucleophilicity .
    • Higher polarity due to the hydroxyl group, improving aqueous solubility.
  • Applications : Utilized in crystallography studies and as a scaffold for hydroxylated bioactive molecules .

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-Carboxylate

  • Structure : Features a 2-methoxyphenylpiperazine substituent.
  • Key Differences :
    • The aromatic methoxyphenyl group enables π-π stacking interactions, enhancing binding affinity to serotonin and dopamine receptors .
    • Synthesized via reductive amination (NaBH₃CN), indicating distinct reactivity compared to hydrazinyl derivatives .
  • Applications : Explored in central nervous system (CNS) drug discovery for antipsychotic and antidepressant activity .

Structural and Functional Analysis

Table 2: Reactivity and Stability

Compound Stability Profile Reactivity Highlights
Ethyl 4-hydrazinylpiperidine-1-carboxylate Air-sensitive (hydrazine moiety) Forms hydrazones with ketones/aldehydes
tert-Butyl derivative Acid-labile (Boc group) Stable under basic conditions
Benzyl derivative Hydrogenolysis-sensitive (Cbz) Cleaved by H₂/Pd-C
Ethyl 4-hydroxypiperidine-1-carboxylate Oxidizable (hydroxyl) Participates in esterification

Biological Activity

Ethyl 4-hydrazinylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of treating parasitic infections and other therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.32 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a hydrazine group, which is crucial for its biological activity. The presence of the ethyl ester enhances its solubility and bioavailability.

Biological Activity Overview

This compound has been studied primarily for its effects against various protozoan parasites, particularly Trypanosoma brucei and Trypanosoma cruzi. The following sections detail its pharmacological properties and mechanisms of action.

Antiparasitic Activity

  • Inhibition of Trypanosomal Enzymes : The compound has shown significant inhibitory activity against the TbrPDEB1 enzyme, which is crucial for the survival of Trypanosoma brucei. In vitro studies report a pKi value greater than 6, indicating potent enzyme inhibition .
  • Selectivity : this compound exhibits over 100-fold selectivity against human MRC-5 cells compared to its antiparasitic effects, suggesting a favorable safety profile .
  • Mechanism of Action : The compound's mechanism is believed to involve phosphodiesterase inhibition, which disrupts cyclic nucleotide signaling pathways critical for parasite survival .

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

  • Study on Trypanosoma cruzi : In a study assessing new compounds for Chagas disease treatment, this compound demonstrated an IC₅₀ value of 6.4 µM against T. cruzi, indicating promising antiparasitic potential .
  • Structure-Activity Relationship (SAR) Analysis : Research focused on modifying the hydrazine moiety and the piperidine scaffold revealed that certain substitutions could enhance biological activity while maintaining low toxicity levels .

Data Tables

Parameter Value
Molecular Weight278.32 g/mol
pKi (TbrPDEB1)>6
IC₅₀ (T. cruzi)6.4 µM
Selectivity (MRC-5)>100-fold

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